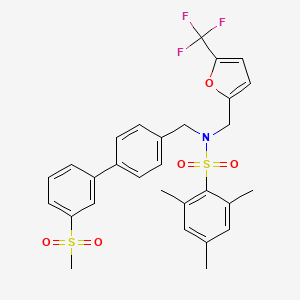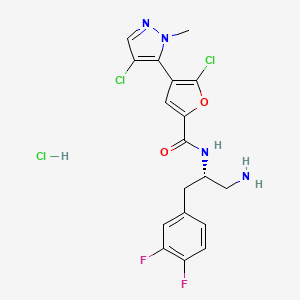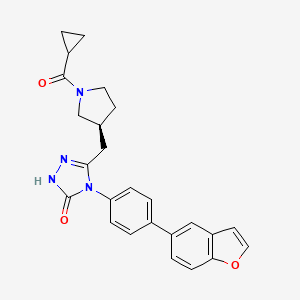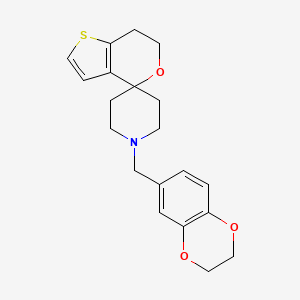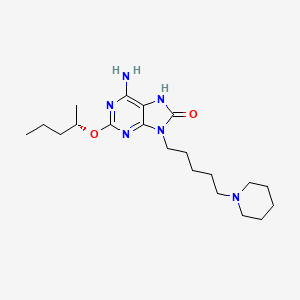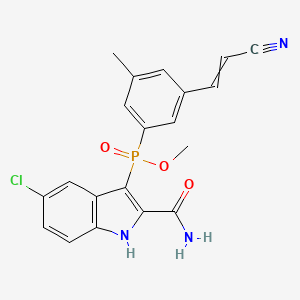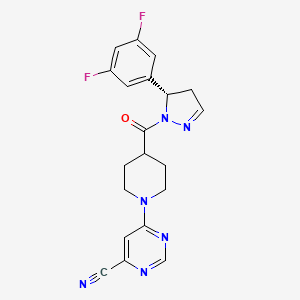
GSK547
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK’547 is a highly selective and potent inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1). This compound has been extensively studied for its role in inhibiting macrophage-mediated adaptive immune tolerance in pancreatic cancer .
Mechanism of Action
Target of Action
GSK547, also known as GSK’547 or 6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile, is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) . RIPK1 plays a vital role in cell survival and cell death, involving in apoptosis and necroptosis .
Mode of Action
This compound binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site of RIPK1 . This binding inhibits the kinase activity of RIPK1, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several biochemical pathways. It acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells . Furthermore, this compound enhances Th1/Th17 differentiation of CD4+ T cells and cytotoxic CD8+ T cell activation in PDA . The inhibitor causes immunogenic reprogramming of intra-tumoral macrophages .
Pharmacokinetics
It is known that this compound exhibits potent effects in vivo . It has been shown to inhibit tumor growth and prolong survival in mice . More detailed studies would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is multifaceted. It inhibits tumor growth and prolongs survival in mice . It displays protective activity against Pancreatic Ductal Adenocarcinoma (PDA) . This compound also reduces plasma levels of TNF-α and IL-1β and decreases macrophage infiltration in aortic sinus lesions in an ApoESA/SA mouse model of early-phase atherogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain immune cells in the tumor microenvironment, such as T cells and macrophages, can affect the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
GSK547 interacts with RIPK1, a key protein for transducing signals induced by several immune receptors . It binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site . This interaction inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is selective for RIPK1 over a panel of 371 kinases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to reduce atherosclerotic plaque lesion area at 2 weeks of treatment, but unexpectedly exacerbated atherosclerosis at 4 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound (100 mg/kg) increases survival and reduces tumor volume and the number of liver metastases in a P48Cre KrasG12D orthotopic mouse model of progressive pancreatic ductal adenocarcinoma (PDA) .
Metabolic Pathways
This compound is involved in the RIPK1-mediated signaling pathway . It inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Preparation Methods
The synthetic routes and reaction conditions for GSK’547 are not extensively detailed in the available literature. it is known that GSK’547 is synthesized through a series of chemical reactions involving the formation of a highly selective inhibitor targeting the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GSK’547 undergoes various types of chemical reactions, including:
Oxidation: GSK’547 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: GSK’547 can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK’547 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor-interacting serine/threonine protein kinase 1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses, particularly in macrophage-mediated adaptive immune tolerance.
Medicine: Explored as a potential therapeutic agent for treating pancreatic cancer and other diseases involving receptor-interacting serine/threonine protein kinase 1 signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting receptor-interacting serine/threonine protein kinase 1 .
Comparison with Similar Compounds
GSK’547 is unique in its high selectivity and potency as an inhibitor of receptor-interacting serine/threonine protein kinase 1. Compared to other similar compounds, such as GSK’963, GSK’547 has shown a 400-fold improvement in oral pharmacokinetics in mice . Other similar compounds include:
GSK’963: Another inhibitor of receptor-interacting serine/threonine protein kinase 1 with lower metabolic stability compared to GSK’547.
Necrostatin-1: A well-known inhibitor of receptor-interacting serine/threonine protein kinase 1, but with different binding characteristics and lower selectivity.
GSK’481: Another receptor-interacting serine/threonine protein kinase 1 inhibitor with distinct structural features and binding properties .
GSK’547 stands out due to its improved pharmacokinetic properties and higher selectivity, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGFKBLUYAEOK-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: GSK547 is a highly selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) kinase activity [, , , , ]. By inhibiting RIPK1 kinase, this compound disrupts the signaling pathways involved in both apoptosis (programmed cell death) and necroptosis (a regulated form of necrosis) [, , , ].
A: this compound has shown significant anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD) and Chronic Obstructive Pulmonary Disease (COPD) [, ]. In a mouse model of T-cell-dependent colitis, this compound administration reduced disease severity, colon thickness, and mucosal damage []. Furthermore, this compound treatment suppressed the production of pro-inflammatory cytokines like TNF-α, IL-17A, INF-γ, IL-6, and MCP-1 in the colon []. In COPD models, this compound attenuated airway inflammation, airway remodeling, emphysema, and cell death [].
A: Yes, in the T-cell transfer model of colitis, treatment with this compound resulted in a decrease in serum amyloid A (SAA) levels in plasma and calprotectin RNA levels in the colon, both of which are considered relevant translational biomarkers in IBD [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
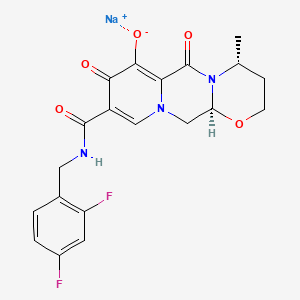

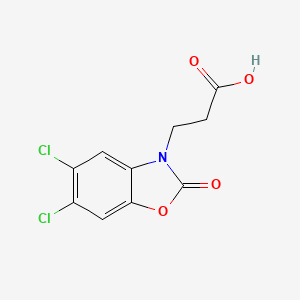
![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)
